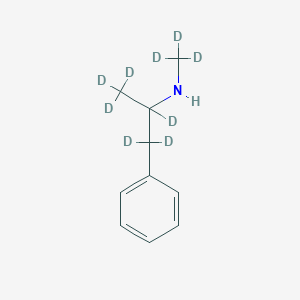
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine is a deuterated analog of a phenylpropanamine derivative Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can significantly alter its chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine typically involves the introduction of deuterium atoms into the phenylpropanamine structure. This can be achieved through several methods, including:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas (D2) in the presence of a catalyst to introduce deuterium atoms.
Grignard Reactions: Utilizing deuterated Grignard reagents to form the desired deuterated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the efficient production of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study isotope effects and reaction pathways.
Biology: Employed in metabolic studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Potential use in drug development to enhance the stability and efficacy of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications.
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity, metabolic stability, and overall pharmacokinetics. These effects are mediated through alterations in bond strength and reaction kinetics, leading to changes in the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-hexadeuterio-2-methylpropane
- 1,1,1,2,3,3-hexadeuterio-3-phenyl-propan-2-amine
Uniqueness
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine is unique due to its specific deuterium substitution pattern, which can significantly impact its chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
158.29 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/i1D3,2D3,8D2,9D |
InChI Key |
MYWUZJCMWCOHBA-KIROAFHOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NC([2H])([2H])[2H] |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione](/img/structure/B11937216.png)
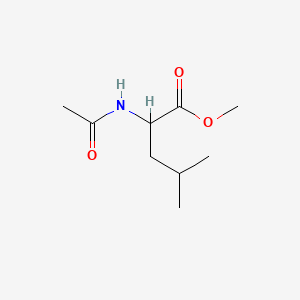
![ethene;[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11937224.png)
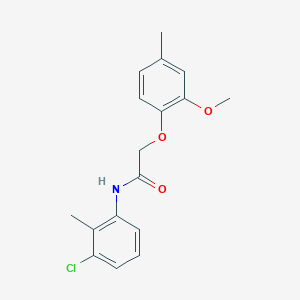
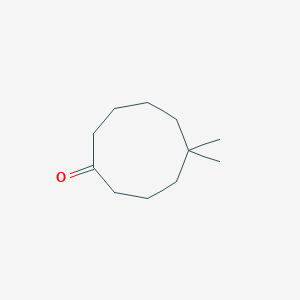
![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)

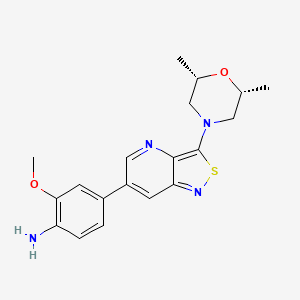
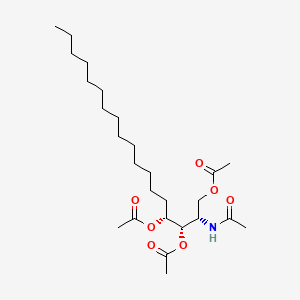
![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)
![(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B11937278.png)
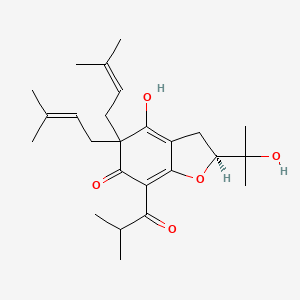
![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
![Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11937292.png)
